molecular formula C27H31BrN4O3 B10870885 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide

Cat. No.: B10870885
M. Wt: 539.5 g/mol
InChI Key: NPOVHTGVSYMNDU-UHFFFAOYSA-N
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Description

This compound is a benzohydrazide derivative featuring a bicyclic 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety linked to a 5-bromo-2-oxoindole core. Such structural complexity is designed to optimize bioactivity, particularly in targeting enzymes or receptors involved in proliferative diseases .

Properties

Molecular Formula

C27H31BrN4O3

Molecular Weight

539.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-4-methoxybenzamide

InChI

InChI=1S/C27H31BrN4O3/c1-26(2)12-19-13-27(3,14-26)15-31(19)16-32-22-10-7-18(28)11-21(22)23(25(32)34)29-30-24(33)17-5-8-20(35-4)9-6-17/h5-11,19,34H,12-16H2,1-4H3

InChI Key

NPOVHTGVSYMNDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=C(C=C5)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Azabicyclo[3.2.1]octane Moiety: This step involves the alkylation of the brominated indole with a suitable azabicyclo[3.2.1]octane derivative, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of the Hydrazide: The final step involves the condensation of the intermediate with 4-methoxybenzohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the indole core can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohols or amines depending on the site of reduction.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It is often studied for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

3-Bromo-N'-(5-nitro-2-oxo-2H-indol-3-yl)benzohydrazide (): Shares the brominated indole and benzohydrazide backbone but lacks the azabicyclo group.

4-Chloro-N-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide (): Replaces bromine with chlorine and omits the azabicyclo system. Chlorine’s smaller atomic radius may reduce steric hindrance compared to bromine .

6-Methylimidazo[2,1-b]thiazole-5-carbohydrazides (): Features a thiazole ring instead of indole, altering π-conjugation and solubility profiles .

Physicochemical Properties

Property Target Compound 3-Bromo-N'-(5-nitro-2-oxoindol-3-yl)benzohydrazide 4-Chloro-N-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide
Molecular Weight ~550 g/mol (estimated) 389.16 g/mol 343.77 g/mol
Melting Point Not reported Not reported >250°C (decomposes)
Solubility Low (predicted, due to bicyclic system) Low in water; soluble in DMSO Moderate in polar aprotic solvents
Key Functional Groups Bromoindole, azabicyclo, methoxy Nitroindole, benzohydrazide Chloroindole, benzohydrazide

Spectroscopic Data

  • IR Spectroscopy :
    • The target compound’s C=N stretch (hydrazone) is expected near 1610–1620 cm⁻¹, consistent with analogues in (e.g., 1610 cm⁻¹ for C=N in benzodithiazine derivatives) .
    • The azabicyclo group may show N-H stretches ~3300–3500 cm⁻¹, absent in simpler analogues .
  • NMR :
    • The 5-bromoindole proton (H-6) resonates as a doublet near δ 8.60 ppm (J = 2.9 Hz), similar to brominated aromatics in .
    • The methoxy group’s singlet appears at δ ~3.88 ppm, comparable to methoxy signals in .

Key Differentiators

Bromine vs. Chlorine/Nitro : Bromine’s larger size and polarizability may strengthen halogen bonding in target interactions, unlike chlorine or nitro groups .

Methoxy Group: Enhances solubility in polar solvents relative to non-polar substituents (e.g., methyl or halogens), as noted in .

Biological Activity

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure–activity relationships (SAR), and comparisons with related compounds.

Structural Characteristics

The compound features:

  • Indole moiety : Known for its diverse biological activities.
  • Bicyclic azabicyclo group : Imparts unique steric and electronic properties.
  • Hydrazide linkage : Often associated with antimicrobial and anticancer activities.

The biological activity of N'-{(3Z)-5-bromo-2-oxo...} is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit varying degrees of antimicrobial activity. For instance:

  • Compounds with electron-donating substituents often show enhanced activity against bacterial strains such as Bacillus subtilis and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Active Against
Compound A10Bacillus subtilis
Compound B20Escherichia coli
N'-{(3Z)-5-bromo...}TBDTBD

Structure–Activity Relationships (SAR)

The SAR studies suggest that modifications in the substituents on the indole or azabicyclo structures can significantly impact biological activity. For example:

  • The presence of methoxy groups enhances solubility and bioavailability.

Table 2: Structure–Activity Relationships

Substituent TypeEffect on Activity
Electron-donatingIncreases activity
Electron-withdrawingDecreases activity
Methoxy groupsEnhances solubility

Case Studies

Recent studies have explored the efficacy of N'-{(3Z)-5-bromo...} in various biological assays. For example:

  • Anticancer Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary data indicate that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems.

Comparison with Similar Compounds

N'-{(3Z)-5-bromo...} can be compared to other compounds with similar structural motifs:

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Indole Derivative ABrominated indoleAnticancer
Azabicyclo Compound BAzabicyclo structureAntimicrobial
Hydrazide Derivative CHydrazide functional groupAntifungal

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